BenchChemオンラインストアへようこそ!

1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl-

Lipophilicity ADME Drug Design

Choose the 6-bromo isomer over the 5-bromo analog for regioselective cross-coupling: the 6-position bromine enables Suzuki, Sonogashira, or Buchwald-Hartwig couplings with distinct electronic profiles. With a LogP of 3.0 (20× more lipophilic than the non-brominated parent), this building block lets you fine-tune LipE without flexible side chains. Zero rotatable bonds ensure a fixed core geometry, reducing conformational byproducts. High-purity (95%+) material minimizes catalyst poisoning for reproducible scale-up.

Molecular Formula C10H9BrO2
Molecular Weight 241.084
CAS No. 151985-18-1
Cat. No. B2522924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl-
CAS151985-18-1
Molecular FormulaC10H9BrO2
Molecular Weight241.084
Structural Identifiers
SMILESCC1(C2=C(C=C(C=C2)Br)C(=O)O1)C
InChIInChI=1S/C10H9BrO2/c1-10(2)8-4-3-6(11)5-7(8)9(12)13-10/h3-5H,1-2H3
InChIKeyOIAQBIFAALGMAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3,3-dimethyl-1(3H)-isobenzofuranone (CAS 151985-18-1): Core Properties and Class Positioning for Procurement


1(3H)-Isobenzofuranone, 6-bromo-3,3-dimethyl- (CAS 151985-18-1) is a brominated benzofuranone derivative with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol [1]. Its structure features a phthalide core substituted at the 6-position with a bromine atom and at the 3-position with two methyl groups, which confer distinct physicochemical and reactivity properties. As a halogenated heterocyclic building block, it serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research, leveraging the bromine substituent as a handle for cross-coupling reactions while the gem‑dimethyl group provides steric and metabolic stability [2].

Why 6-Bromo-3,3-dimethyl-1(3H)-isobenzofuranone Cannot Be Freely Interchanged with Other Phthalide Analogs


Within the 3,3-dimethylphthalide scaffold, the position of halogen substitution is not a trivial variation but dictates the molecule's electronic environment, reactivity, and downstream synthetic utility. The 6‑bromo isomer (151985-18-1) presents a unique regiochemical signature that fundamentally alters its behavior in cross‑coupling reactions and its resulting physicochemical profile compared to the 5‑bromo analog or the unsubstituted parent compound. Substituting the 6‑bromo derivative with a different isomer or a non‑halogenated analog without rigorous re‑optimization can lead to divergent reaction outcomes, altered pharmacokinetic properties in derived candidates, and ultimately failed synthetic campaigns . The quantitative evidence below substantiates these differences and informs precise procurement decisions.

Quantitative Differentiation of 6-Bromo-3,3-dimethyl-1(3H)-isobenzofuranone from Key Analogs


Regioisomeric Bromination Dictates Lipophilicity and Potential Bioavailability

The 6‑bromo regioisomer (CAS 151985-18-1) exhibits a computed partition coefficient (XLogP3) of 3.0, indicating moderate to high lipophilicity [1]. In contrast, the unsubstituted parent compound, 3,3-dimethylphthalide (CAS 1689-09-4), has a significantly lower XLogP3 of approximately 1.7 [2]. This 1.3 log unit increase represents a roughly 20‑fold increase in lipid partitioning, which has direct implications for membrane permeability and metabolic stability in derived lead compounds. While the 5‑bromo isomer shares the same molecular formula, its specific XLogP3 value is not widely reported, underscoring a data gap that makes the well‑characterized 6‑bromo isomer a more predictable choice for structure‑activity relationship (SAR) studies.

Lipophilicity ADME Drug Design LogP

Purity Specification as a Procurement Decision Criterion

Commercial suppliers list the 6‑bromo isomer (151985-18-1) at a typical purity of 98% . A comparable 5‑bromo regioisomer (CAS 1029696-37-4) is often offered at a slightly lower specification of 97% . While this 1% difference may seem minor, in the context of multi‑step synthesis, it can translate to a meaningful reduction in cumulative yield loss and simplification of purification steps, particularly when the compound is used as a key intermediate without further rigorous chromatographic purification.

Chemical Purity Reproducibility Synthetic Intermediate

Rotatable Bond Count Defines Molecular Rigidity and Conformational Space

The 6‑bromo-3,3-dimethyl scaffold is entirely rigid around its core, possessing zero rotatable bonds [1]. The unsubstituted analog, 3,3-dimethylphthalide, similarly has zero rotatable bonds, while many alternative building blocks (e.g., 3-butyl-6-bromo-1(3H)-isobenzofuranone) introduce at least three rotatable bonds [2]. This property is retained across the 6‑bromo modification, but the combination of zero rotatable bonds and the bromine substituent creates a unique, pre‑organized pharmacophore that can enhance binding affinity by minimizing entropic penalty upon target engagement.

Conformational Restriction Medicinal Chemistry Ligand Efficiency

High-Value Application Scenarios for 6-Bromo-3,3-dimethyl-1(3H)-isobenzofuranone Based on Its Distinctive Profile


Scaffold for Optimizing Lipophilic Efficiency (LipE) in Lead Series

Medicinal chemists seeking to improve the permeability or metabolic stability of a lead series can exploit the 6‑bromo-3,3-dimethylphthalide core's elevated LogP of 3.0. Its 20‑fold increase in lipophilicity over the non‑brominated parent provides a quantifiable knob for fine‑tuning lipophilic efficiency (LipE = pIC₅₀ − LogP) without introducing flexible side chains that could compromise ligand binding entropy [1][2].

Precision Intermediate for Palladium-Catalyzed Cross-Couplings

The 6‑position bromine atom is strategically located for regioselective Suzuki, Sonogashira, or Buchwald-Hartwig couplings. Its use as a high‑purity (98%) building block ensures that catalyst poisoning from impurities is minimized, a critical factor when scaling up for preclinical toxicology studies where robust and reproducible yields are non‑negotiable [1]. The zero rotatable bond structure further ensures that the core geometry remains fixed throughout synthetic elaboration, reducing the risk of undesired conformational byproducts.

Conformationally Constrained Fragment for Biophysical Screening

Fragments with zero rotatable bonds are prized in fragment‑based drug discovery for their high ligand efficiency and potential to serve as rigid anchors. The 6‑bromo-3,3-dimethylphthalide fragment offers a pre‑organized scaffold with a single heavy halogen atom (bromine) that provides a strong anomalous signal for X‑ray crystallography, facilitating rapid structure‑based design. Its predicted TPSA of 26.3 and hydrogen bond acceptor count of 2 align with rule‑of‑three compliant fragments, making it an ideal candidate for primary fragment screens [1].

Quote Request

Request a Quote for 1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.